Ethyl 2-((4-methoxybenzyl)amino)acetate
Overview
Description
Ethyl 2-((4-methoxybenzyl)amino)acetate is an organic compound with the molecular formula C12H17NO3. It is characterized by the presence of an ethyl ester group, a methoxybenzyl group, and an aminoacetate moiety. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-methoxybenzyl)amino)acetate typically involves the reaction of ethyl bromoacetate with 4-methoxybenzylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like ethanol or methanol at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-methoxybenzyl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Ethyl 2-((4-methoxybenzyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 2-((4-methoxybenzyl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-((4-chlorobenzyl)amino)acetate
- Sodium 2-((2-methoxybenzyl)amino)acetate
- Ethyl 2-((4-ethoxybenzoyl)amino)acetate
- Methyl 2-((4-morpholinyl)ethyl)amino)acetate
Uniqueness
Ethyl 2-((4-methoxybenzyl)amino)acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the methoxy group enhances its solubility and reactivity in certain chemical reactions, making it a valuable compound in various research and industrial applications .
Biological Activity
Ethyl 2-((4-methoxybenzyl)amino)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of an ethyl acetate moiety linked to a 4-methoxybenzyl group through an amino linkage. Its molecular formula is , which includes functional groups such as an ester and an amine. These features contribute to its diverse biological activities.
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes that are critical for cellular processes, potentially leading to reduced cell proliferation in cancerous cells.
- Receptor Modulation : It may bind to certain receptors, altering their activity and affecting signaling pathways involved in cell growth and apoptosis.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial and fungal pathogens. Preliminary studies have shown:
- Bacterial Inhibition : The compound has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
- Fungal Activity : It has also shown potential in inhibiting fungi like Candida albicans and Aspergillus niger.
Further investigations are required to elucidate the precise mechanisms behind these antimicrobial effects.
Anticancer Properties
The anticancer potential of this compound has been explored in various studies:
- In Vitro Studies : The compound has been tested on several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM, suggesting a dose-dependent effect .
- In Vivo Studies : Animal models have shown that treatment with this compound leads to reduced tumor growth compared to control groups. Tumor measurements indicated a decrease in volume by approximately 55% after treatment over a period of days .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
This compound | Contains an amino group; potential for different biological activity | |
Ethyl (2-methoxyethyl)aminoacetate | Different functional group leading to variations in reactivity | |
Methyl { [2-(4-morpholinyl)ethyl]amino}acetate | Exhibits different pharmacological profiles due to morpholine structure |
The presence of the methoxybenzyl group in this compound is particularly noteworthy as it imparts specific chemical and biological properties that may enhance its efficacy compared to other derivatives.
Case Studies
Several case studies have highlighted the potential applications of this compound:
-
Case Study on Anticancer Activity :
- A study involving MDA-MB-231 cells showed that treatment with the compound resulted in significant apoptosis induction, which was confirmed through flow cytometry analysis.
- Histological examination of tumor samples revealed reduced mitotic figures and increased necrosis in treated groups compared to controls.
-
Case Study on Antimicrobial Efficacy :
- A clinical isolate study demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant strains, suggesting its potential role as a lead compound for new antibiotic development.
Properties
IUPAC Name |
ethyl 2-[(4-methoxyphenyl)methylamino]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-3-16-12(14)9-13-8-10-4-6-11(15-2)7-5-10/h4-7,13H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXUIGPEUIVGKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471373 | |
Record name | Ethyl N-[(4-methoxyphenyl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60857-16-1 | |
Record name | N-[(4-Methoxyphenyl)methyl]glycine ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60857-16-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl N-[(4-methoxyphenyl)methyl]glycinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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